molecular formula C24H25N5O2 B2389611 8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923506-32-5

8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2389611
M. Wt: 415.497
InChI Key: JYJUVZVULSINOF-UHFFFAOYSA-N
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Description

8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has focused on the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, exploring their pharmacological potential. For instance, Zagórska et al. (2009) synthesized a series of derivatives evaluated as potent 5-HT(1A) receptor ligands. These compounds, notably one with anxiolytic-like activity in preclinical tests, show promise for future research into new derivatives with potential anxiolytic and antidepressant activities (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further studies have delved into the structure-activity relationships (SAR) and molecular studies of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones. Zagórska et al. (2015) highlighted compounds with a purine-2,4-dione nucleus generally exhibiting higher affinity values than their purine-2,4,8-trione counterparts for serotoninergic and dopaminergic receptors. Docking studies emphasized the importance of substituents at specific positions for receptor affinity and selectivity (Zagórska et al., 2015).

Antagonistic Activity and Receptor Affinity

The synthesis and biological evaluation of new derivatives as potential human A3 adenosine receptor antagonists have also been investigated. Baraldi et al. (2005) identified compounds with potent and selective antagonistic activity, underscoring the therapeutic potential of these molecules in modulating adenosine receptors, which play a role in various physiological processes (Baraldi et al., 2005).

properties

IUPAC Name

6-(2,3-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15-7-5-9-18(13-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(11-12-28(20)23)19-10-6-8-16(2)17(19)3/h5-10,13H,11-12,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJUVZVULSINOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=CC(=C5C)C)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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